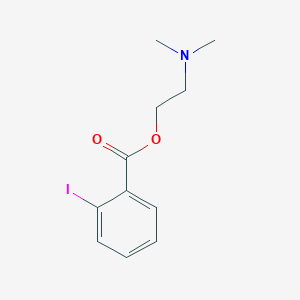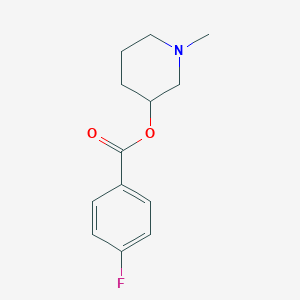![molecular formula C17H25NO3 B295124 2-[tert-butyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B295124.png)
2-[tert-butyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[tert-butyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is a chemical compound with potential applications in scientific research. This compound is commonly referred to as tBMEA and is used in various studies to understand the mechanism of action of certain biochemical and physiological processes.
作用機序
TBMEA acts as a selective agonist for GPCRs, specifically the Gαq/11-coupled receptors. It activates these receptors by binding to the extracellular domain, leading to the activation of downstream signaling pathways. This activation can lead to various physiological responses, depending on the specific GPCR that is activated.
Biochemical and Physiological Effects:
tBMEA has been shown to have various biochemical and physiological effects, depending on the specific GPCR that is activated. For example, activation of the Gαq/11-coupled receptors by tBMEA can lead to an increase in intracellular calcium levels, which can affect various cellular processes. tBMEA has also been shown to have an effect on neurotransmitter release, cardiovascular function, and immune response.
実験室実験の利点と制限
One of the main advantages of using tBMEA in lab experiments is its selectivity for Gαq/11-coupled receptors. This allows for specific activation of these receptors, without affecting other signaling pathways. However, one limitation of using tBMEA is its potential for off-target effects, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the use of tBMEA in scientific research. One direction is the development of new GPCR agonists and antagonists, based on the structure of tBMEA. Another direction is the use of tBMEA in the development of new drugs for various diseases, such as cardiovascular disease and cancer. Additionally, tBMEA can be used in studies to understand the role of GPCRs in various physiological processes, such as pain sensation and inflammation.
Conclusion:
In conclusion, tBMEA is a chemical compound with potential applications in scientific research. Its selectivity for Gαq/11-coupled receptors makes it a useful tool for studying the mechanism of action of certain biochemical and physiological processes. However, its potential for off-target effects should be taken into consideration when interpreting experimental results. There are several future directions for the use of tBMEA in scientific research, including drug development and understanding the role of GPCRs in various physiological processes.
合成法
The synthesis of tBMEA involves the reaction of tert-butyl(methyl)amine with 4-methoxyphenylacetic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain tBMEA in high purity.
科学的研究の応用
TBMEA has been used in various scientific studies to understand the mechanism of action of certain biochemical and physiological processes. It has been found to be a useful tool in studying the function of G protein-coupled receptors (GPCRs), which are important targets for drug development. tBMEA has also been used to investigate the role of GPCRs in various physiological processes, such as neurotransmission, cardiovascular function, and immune response.
特性
分子式 |
C17H25NO3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
2-[tert-butyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)18(4)12-13-21-16(19)11-8-14-6-9-15(20-5)10-7-14/h6-11H,12-13H2,1-5H3/b11-8+ |
InChIキー |
SNDHSZQLNXKMTR-DHZHZOJOSA-N |
異性体SMILES |
CC(C)(C)N(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC |
SMILES |
CC(C)(C)N(C)CCOC(=O)C=CC1=CC=C(C=C1)OC |
正規SMILES |
CC(C)(C)N(C)CCOC(=O)C=CC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)








